molecular formula C9H12N2O B1268822 4-(Dimethylamino)benzamide CAS No. 6083-47-2

4-(Dimethylamino)benzamide

Cat. No.: B1268822
CAS No.: 6083-47-2
M. Wt: 164.2 g/mol
InChI Key: NWIDZTRKSULSGB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzamide is an organic compound with the molecular formula C₉H₁₂N₂O. It is a derivative of benzamide, where the benzene ring is substituted with a dimethylamino group at the para position. This compound is of interest due to its various applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary target of 4-(Dimethylamino)benzamide is Histone deacetylase 8 . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This interaction can lead to changes in chromatin structure and gene expression. Additionally, this compound has been found to bind to certain proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By modulating the activity of histone deacetylases, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. This compound has also been shown to affect the expression of genes involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. It acts as an inhibitor of histone deacetylases, leading to the accumulation of acetylated histones and subsequent changes in gene expression. This inhibition can result in the activation or repression of specific genes, depending on the cellular context. Additionally, this compound may interact with other proteins, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound can modulate gene expression and cellular function without causing significant toxicity. At higher doses, this compound may induce adverse effects, including cytotoxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and stability, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The transport and distribution of this compound are critical factors in determining its efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)benzamide can be synthesized through several methods. One common method involves the reaction of 4-(dimethylamino)benzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:

    Starting Materials: 4-(Dimethylamino)benzoic acid and ammonia or an amine.

    Dehydrating Agent: Thionyl chloride or phosphorus trichloride.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

4-(Dimethylamino)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzonitrile
  • N,N-Dimethyl-p-phenylenediamine
  • 4-Amino-N-methylbenzamide

Comparison

4-(Dimethylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIDZTRKSULSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344381
Record name 4-(dimethylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6083-47-2
Record name 4-(dimethylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Dimethylamino)benzamide function as a fluorescent chemosensor for divalent zinc?

A1: this compound can be incorporated into peptide-based chemosensors designed to detect divalent zinc. These sensors are modeled after zinc finger domains. The this compound acts as a fluorescent reporter group, meaning its fluorescence intensity changes upon zinc binding to the peptide. This change occurs because zinc binding alters the conformation of the peptide, impacting the environment surrounding the this compound and thus its fluorescent properties. []

Q2: Does the structure of this compound influence its metal binding capabilities?

A2: Yes, the structure of this compound derivatives significantly impacts their metal binding affinity and fluorescence response. For instance, when incorporated into ionophores, the specific atom of the amide group (nitrogen vs. oxygen) involved in metal chelation dictates the fluorescence response. Calcium, preferentially binding to the nitrogen, causes fluorescence quenching. In contrast, copper(II), interacting with the carbonyl oxygen, enhances short-wavelength emission while quenching the twisted intramolecular charge-transfer (TICT) emission. This difference arises from how each metal ion affects the conjugation and energy levels within the molecule. []

Q3: Beyond zinc, can this compound-based compounds interact with other biological targets?

A3: Yes, research has shown that a derivative of this compound, named NDB (N-Benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide), acts as a selective antagonist of the Farnesoid X receptor α (FXRα). Instead of the typical agonist-induced coactivator binding, NDB binding to FXRα promotes the formation of a FXRα homodimer. This dimerization, stabilized by interactions with NDB, ultimately leads to the inhibition of FXR/RXR heterodimerization, a key step in FXRα's normal signaling pathway. [, , ]

Q4: Have computational methods been used to study this compound derivatives and their interactions?

A4: Yes, computational chemistry techniques, including molecular dynamics simulations and binding free energy calculations, have been employed to investigate the interaction between NDB and FXRα. These studies revealed that NDB binding enhances FXRα dimerization, and conversely, dimer formation strengthens NDB binding. Computational analysis further pinpointed crucial residues involved in NDB binding and dimer stabilization. This information is valuable for designing novel FXRα modulators. []

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